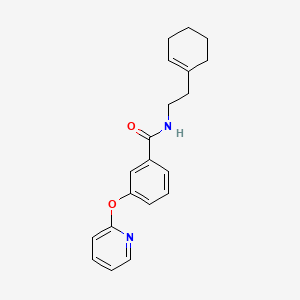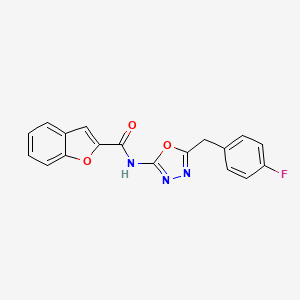
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide, also known as CHEP, is a chemical compound that has recently gained attention in the field of scientific research. CHEP is a small molecule that has been synthesized and tested for its potential use in various biochemical and physiological studies.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide involves the reaction of 2-bromoethyl cyclohexene with 2-pyridyl magnesium bromide, followed by reaction with 3-nitrobenzoyl chloride and reduction of the resulting nitro compound to the amine.
Starting Materials
2-bromoethyl cyclohexene, 2-pyridyl magnesium bromide, 3-nitrobenzoyl chloride, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Methanol, Wate
Reaction
Step 1: Reaction of 2-bromoethyl cyclohexene with 2-pyridyl magnesium bromide in dry ether to form N-(2-(cyclohex-1-en-1-yl)ethyl)-2-pyridinamine., Step 2: Reaction of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-pyridinamine with 3-nitrobenzoyl chloride in dry dichloromethane and triethylamine to form N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)-3-nitrobenzamide., Step 3: Reduction of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)-3-nitrobenzamide with sodium borohydride in methanol and hydrochloric acid to form N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide., Step 4: Purification of the final product by extraction with ethyl acetate, washing with water and sodium hydroxide solution, and drying over anhydrous sodium sulfate.
作用机制
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide involves its binding to the GPCR, CXCR4. The binding of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide to CXCR4 results in the activation of downstream signaling pathways, which are involved in various physiological processes. The activation of CXCR4 by N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide has been shown to result in the inhibition of cancer cell proliferation and migration. N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide has also been shown to have anti-inflammatory effects, which may be attributed to its ability to modulate the immune response.
生化和生理效应
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide has been shown to have various biochemical and physiological effects. In addition to its ability to selectively bind to CXCR4, N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide has been shown to have anti-inflammatory effects. N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide has also been shown to inhibit the proliferation and migration of cancer cells, which may make it a potential candidate for cancer therapy. Furthermore, N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide has been shown to have neuroprotective effects, which may be attributed to its ability to modulate the immune response.
实验室实验的优点和局限性
One of the advantages of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide is its ability to selectively bind to CXCR4. This property makes N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide a useful tool for studying the role of CXCR4 in various physiological processes. Furthermore, N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide has been shown to have anti-inflammatory effects, which may make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide is its limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide. One potential direction is the development of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide analogs with improved solubility and pharmacokinetic properties. Another potential direction is the study of the effects of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide on other GPCRs, including the adenosine A2A receptor and the dopamine D2 receptor. Furthermore, the potential use of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide as a therapeutic agent for the treatment of cancer and inflammatory diseases warrants further investigation.
科学研究应用
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide has been tested for its potential use in various scientific research applications. One of the primary uses of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response. N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide has been shown to selectively bind to the GPCR, CXCR4, which is involved in the regulation of immune response and cancer progression. N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide has also been tested for its potential use in the study of other GPCRs, including the adenosine A2A receptor and the dopamine D2 receptor.
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(22-14-12-16-7-2-1-3-8-16)17-9-6-10-18(15-17)24-19-11-4-5-13-21-19/h4-7,9-11,13,15H,1-3,8,12,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIAGKUUCRZZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2883207.png)
![2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide](/img/structure/B2883208.png)
![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2883210.png)
![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride](/img/structure/B2883211.png)
![N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2883214.png)
![N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2883215.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2883219.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2883221.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2883225.png)
![Ethyl 4-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2883226.png)
![3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2883227.png)